2,4-Difluorobenzonitrile

Descripción

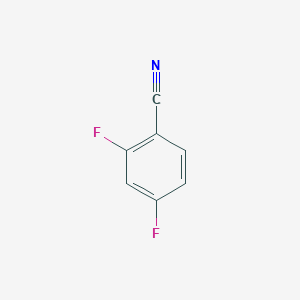

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFDXXUKKMEQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192582 | |

| Record name | 2,4-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-09-1 | |

| Record name | 2,4-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3939-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003939091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4A8BQ9ZWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Difluorobenzonitrile CAS number and properties

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluorobenzonitrile (CAS No: 3939-09-1), a key fluorinated building block in modern organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the fields of medicinal chemistry and materials science. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow and pathway diagrams.

Chemical Identity and Physical Properties

This compound is a disubstituted aromatic compound featuring a nitrile functional group and two fluorine atoms on the benzene ring. Its unique electronic properties make it a valuable precursor in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3939-09-1 | [1][2] |

| Molecular Formula | C₇H₃F₂N | [1][2][3] |

| Molecular Weight | 139.10 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 189 °C (at 760 mmHg) | [4] |

| 84-86 °C (at 20 mmHg) | ||

| Density | 1.246 g/cm³ | [1][4] |

| Solubility | Soluble in methanol and common organic solvents; sparingly soluble in water.[1][5] | |

| InChI Key | LJFDXXUKKMEQKE-UHFFFAOYSA-N | [2] |

| SMILES | N#CC1=CC=C(F)C=C1F | [2][3] |

Spectroscopic Data

The structural identity of this compound is routinely confirmed by standard spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The spectrum shows complex splitting patterns for the three aromatic protons due to both H-H and H-F coupling. The expected chemical shifts are in the aromatic region (approx. δ 7.0-7.8 ppm). |

| ¹³C NMR | Signals are expected for all seven carbons. The carbon attached to the nitrile group (C1) and the fluorine-substituted carbons (C2, C4) will show characteristic shifts and C-F coupling. Nitrile carbon (C≡N) appears around δ 115-120 ppm. Aromatic carbons typically range from δ 105-170 ppm.[6] |

| FTIR (KBr Pellet) | Key absorptions (cm⁻¹) include: ~2230 (C≡N stretch, strong), ~3100-3000 (Aromatic C-H stretch), ~1620, 1580, 1500 (Aromatic C=C ring stretch), ~1250-1100 (C-F stretch, strong).[7] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 139, corresponding to the molecular weight.[2] |

Synthesis Protocols

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Dehydration of 2,4-Difluorobenzamide

This is a common and high-yielding method for synthesizing nitriles from their corresponding primary amides.

Experimental Protocol:

-

In a suitable reaction vessel (e.g., a 250 mL three-necked flask) equipped with a stirrer and under an inert atmosphere, dissolve 2,4-difluorobenzamide (1.0 eq.) in a dry aprotic solvent such as N,N-dimethylformamide (DMF).[8]

-

Cool the solution to a reduced temperature (e.g., -15°C to 0°C).[8]

-

Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃, ~5 eq.) or trifluoroacetic anhydride, to the stirred solution, maintaining the low temperature.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 7 hours) until completion, which can be monitored by TLC or GC.[8]

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the excess dehydrating agent and precipitate the product.[8]

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization or sublimation.

Caption: Workflow for the synthesis of this compound.

Cyanation of 2,4-Difluorobromobenzene

This method involves a metal-catalyzed substitution of a halogen with a cyanide group, a variant of the Rosenmund-von Braun reaction.

Experimental Protocol:

-

To a reaction vessel under a nitrogen atmosphere, add 2,4-difluorobromobenzene (1.0 eq.), a cyanide source such as sodium cyanide (NaCN, 1.2 eq.), a copper(I) catalyst like cuprous iodide (CuI, 0.1 eq.), and a ligand such as N,N'-dimethylethylenediamine (1.0 eq.).

-

Add a high-boiling point solvent like toluene or DMF.

-

Heat the reaction mixture to an elevated temperature (e.g., 110°C) and stir for an extended period (e.g., 30 hours).

-

Monitor the reaction progress by GC or TLC.

-

After completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 4-position (para to the electron-withdrawing nitrile group) is highly activated towards nucleophilic attack. This regioselectivity is a cornerstone of its synthetic utility.

Caption: Regioselectivity in SₙAr reactions of this compound.

This reactivity is exploited in the synthesis of various active pharmaceutical ingredients (APIs) and materials. For example, it is a key building block in the development of microtubule-targeting agents for neurodegenerative diseases like Alzheimer's.[1]

Synthesis of Heterocycles

This compound reacts with reagents like sodium azide (NaN₃) to form fluorinated tetrazole derivatives.[1] These tetrazoles can act as ligands in the synthesis of iridium(III) complexes, which are investigated as highly efficient blue-light emitters for Organic Light-Emitting Diodes (OLEDs) and as photoredox catalysts.[1][9]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard and Precautionary Information

| Category | Codes | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2] |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| Precautionary Statements | P261, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE) should include safety goggles, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

Conclusion

This compound is a synthetically valuable compound with a well-defined property profile. Its importance in drug discovery and materials science is primarily due to the predictable reactivity of its C-F bonds in nucleophilic aromatic substitution reactions. The synthesis protocols are robust, allowing for its accessibility in research and development. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

- 1. This compound CAS#: 3939-09-1 [m.chemicalbook.com]

- 2. This compound | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3939-09-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. asianjournalofphysics.com [asianjournalofphysics.com]

- 8. This compound | 3939-09-1 [chemicalbook.com]

- 9. ossila.com [ossila.com]

An In-depth Technical Guide to 2,4-Difluorobenzonitrile for Researchers and Drug Development Professionals

An Introduction to a Versatile Fluorinated Building Block

2,4-Difluorobenzonitrile is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms and the nitrile group, make it a valuable precursor in the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties, key reactions, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application in synthesis, and characterization.

Physical Properties

The key physical properties of this compound are presented in Table 1 for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₃F₂N | [1][2][3] |

| Molecular Weight | 139.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 47-49 °C | [4] |

| Boiling Point | 189 °C | [4][5] |

| Density | 1.246 g/cm³ | [4][5] |

| Flash Point | >113 °C (>230 °F) | [4] |

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. A qualitative summary of its solubility is provided in Table 2.

| Solvent | Solubility |

| Methanol | Soluble[4][5] |

| N,N-Dimethylformamide (DMF) | Miscible |

| Dimethyl Sulfoxide (DMSO) | Miscible |

| Acetone | Miscible |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Toluene | Soluble |

| Diethyl Ether | Miscible |

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for the verification of the structure and purity of this compound. The following sections detail the expected spectral characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its specific functional groups and aromatic structure. The key vibrational modes are summarized in Table 3.[6][7]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080 | C-H stretching (aromatic) |

| ~2235 | C≡N stretching (nitrile) |

| ~1615, 1580, 1500 | C=C stretching (aromatic ring) |

| ~1280, 1140 | C-F stretching |

| ~850 | C-H bending (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by complex splitting patterns due to proton-proton and proton-fluorine couplings. The aromatic region will show three distinct signals for the three aromatic protons.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached fluorine and nitrile groups.[8][9][10][11][12]

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-CN (quaternary) | ~115-120 |

| C-F (quaternary) | ~160-165 (with C-F coupling) |

| Aromatic CH | ~110-140 (with C-F coupling) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) at m/z = 139. Key fragmentation patterns include the loss of HCN and fluorine atoms.[13][14]

| m/z | Fragment |

| 139 | [C₇H₃F₂N]⁺ (Molecular Ion) |

| 112 | [M - HCN]⁺ |

| 88 | [Fragment - F]⁺ |

Chemical Reactivity and Synthetic Applications

This compound is a versatile substrate for nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom at the 4-position (para to the electron-withdrawing nitrile group) is particularly activated and susceptible to displacement by nucleophiles.[1] This reactivity is harnessed in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Experimental Protocol: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, synthesized using this compound as a precursor, have been investigated as microtubule-targeting agents for the potential treatment of neurodegenerative diseases like Alzheimer's.[1] A general procedure for the synthesis of the core scaffold is provided below.[15][16][17][18][19]

Reaction: Cyclocondensation of a 3-amino-1,2,4-triazole derivative with a β-ketoester (a product of a reaction involving this compound).

Reagents and Equipment:

-

Substituted 3-amino-1,2,4-triazole

-

Substituted β-ketoester (derived from this compound)

-

Glacial acetic acid (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

A mixture of the substituted 3-amino-1,2,4-triazole (1 equivalent) and the substituted β-ketoester (1.1 equivalents) is suspended in glacial acetic acid.

-

The reaction mixture is heated to reflux with stirring for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1,2,4-triazolo[1,5-a]pyrimidine.

Figure 1: Synthetic workflow for 1,2,4-triazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of Fluoro-3-amino-1,2-benzisoxazoles

This compound is also a key starting material for the synthesis of fluoro-3-amino-1,2-benzisoxazoles, which are scaffolds of interest in medicinal chemistry.[12]

Reaction: Multi-step synthesis involving the conversion of the nitrile to an oxime, followed by intramolecular cyclization.

Reagents and Equipment:

-

This compound

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., ethanol, water)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

This compound is reacted with hydroxylamine in the presence of a base to form the corresponding amidoxime.

-

The amidoxime is then subjected to a cyclization reaction, often promoted by a dehydrating agent or by heating, to form the 3-amino-1,2-benzisoxazole ring system. The fluorine atom at the 4-position of the starting material remains on the resulting benzisoxazole ring.

Role in Drug Discovery: Targeting Microtubule Dynamics in Alzheimer's Disease

A significant application of this compound in drug development is in the synthesis of microtubule-stabilizing agents for neurodegenerative diseases.[1] In Alzheimer's disease, the protein tau becomes hyperphosphorylated and aggregates, leading to its dissociation from microtubules. This results in microtubule instability, impaired axonal transport, and ultimately, neuronal death.[20] Microtubule-stabilizing agents can compensate for the loss of tau function, restoring microtubule integrity and axonal transport.[21][22]

Figure 2: Signaling pathway of microtubule destabilization in Alzheimer's and therapeutic intervention.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Store in a well-ventilated place. Keep container tightly closed.

This guide provides a foundational understanding of this compound for its application in research and development. For further detailed information, consulting the cited literature is recommended.

References

- 1. ossila.com [ossila.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 3939-09-1 [m.chemicalbook.com]

- 5. 3939-09-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. asianjournalofphysics.com [asianjournalofphysics.com]

- 7. researchgate.net [researchgate.net]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. bhu.ac.in [bhu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(3939-09-1) MS [m.chemicalbook.com]

- 15. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]

- 18. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lookchem.com [lookchem.com]

- 20. The Characterization of Microtubule-Stabilizing Drugs as Possible Therapeutic Agents for Alzheimer’s Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microtubule Stabilizing Agents as Potential Treatment for Alzheimer’s Disease and Related Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Repositioning Microtubule Stabilizing Drugs for Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2,4-Difluorobenzonitrile: A Fluorinated Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzonitrile is a versatile fluorinated building block that has garnered significant attention across various fields of chemical synthesis, including medicinal chemistry, materials science, and agrochemicals. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, render it a highly reactive and valuable synthon for the introduction of the 2,4-difluorophenyl moiety into target molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical Properties and Reactivity

The strategic placement of fluorine atoms at the ortho and para positions to the nitrile group significantly influences the reactivity of the aromatic ring. The strong electron-withdrawing nature of both the fluorine atoms and the nitrile group makes the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the C4 position (para to the nitrile) is particularly activated towards displacement by nucleophiles due to the strong resonance-withdrawing effect of the cyano group. This regioselectivity is a key feature that is extensively exploited in synthetic chemistry.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 3939-09-1 |

| Molecular Formula | C₇H₃F₂N |

| Molecular Weight | 139.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 47-49 °C |

| Purity | >98% |

Table 2: Representative Synthetic Yields for this compound

| Starting Material | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) |

| 2,4-Difluorobromobenzene | Palladium-catalyzed cyanation | Pd complex, K₄[Fe(CN)₆] | N,N-Dimethylacetamide | - | - |

| 2,4-Difluorobenzamide | Dehydration | Trifluoroacetic anhydride | Tetrahydrofuran | 93 | >99 |

| 2,4-Difluorobromobenzene | Cyanation | NaCN, CuI, KI, N,N'-dimethylethylenediamine | Toluene | 81 | 98 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key derivative, illustrating its utility in synthetic chemistry.

Protocol 1: Synthesis of this compound from 2,4-Difluorobenzamide[1]

This protocol describes the dehydration of 2,4-difluorobenzamide to yield this compound.

Materials:

-

2,4-Difluorobenzamide (1.50 moles, 236 g)

-

Tetrahydrofuran (500 g)

-

Trifluoroacetic anhydride (1.80 moles, 378 g)

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 2000 ml three-neck flask, add 236 grams (1.50 moles) of 2,4-difluorobenzamide and 500 grams of tetrahydrofuran.

-

Slowly add 378 grams (1.80 moles) of trifluoroacetic anhydride at 40°C.

-

Carry out the reaction for 3 hours at 40°C.

-

After the reaction is complete, wash the organic layer twice with 500 ml of water and once with 500 ml of saturated saline solution.

-

Separate the phases and dry the organic layer with anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a pale yellow transparent liquid, which is this compound.

-

Expected yield: 195 grams (1.40 moles), 93% yield, with a purity above 99%.

Protocol 2: Synthesis of 5-(2,4-Difluorophenyl)-1H-tetrazole[2]

This protocol details the [3+2] cycloaddition reaction between this compound and sodium azide to form a tetrazole derivative, a common structural motif in medicinal chemistry.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction flask, dissolve this compound in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-(2,4-difluorophenyl)-1H-tetrazole.

Applications of this compound as a Fluorinated Building Block

The reactivity of this compound makes it a cornerstone in the synthesis of a wide array of functional molecules.

Medicinal Chemistry

In drug discovery, the 2,4-difluorophenyl group is a privileged scaffold known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key starting material for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature the 2,4-difluorophenyl moiety for improved potency and selectivity.

-

Antiviral and Antifungal Agents: The incorporation of this group can lead to enhanced biological activity.

-

Central Nervous System (CNS) Agents: this compound is used in the synthesis of compounds targeting CNS disorders, such as triazolopyrimidines for the treatment of Alzheimer's disease.[1]

Materials Science

The electronic properties of the this compound core are leveraged in the design of advanced materials:

-

Organic Light-Emitting Diodes (OLEDs): It is used in the synthesis of ligands for iridium complexes that act as blue-light emitters in OLEDs, with some complexes showing high photoluminescence quantum yields.[1]

-

Polymers: this compound can undergo polycondensation reactions with bisphenols to form poly(aryl ether nitrile)s, which are high-performance polymers with excellent thermal stability.

Agrochemicals

The metabolic stability conferred by the fluorine atoms makes the 2,4-difluorophenyl group a desirable feature in modern agrochemicals, leading to the development of more potent and selective herbicides and pesticides.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound.

Caption: Synthetic routes to this compound.

Caption: General workflow for SNAr reactions of this compound.

Caption: Diverse applications of this compound.

Conclusion

This compound has established itself as a pivotal fluorinated building block in contemporary chemical synthesis. Its facile preparation and predictable reactivity, particularly in nucleophilic aromatic substitution reactions, provide a reliable platform for the introduction of the valuable 2,4-difluorophenyl moiety. The diverse applications of this compound in the development of pharmaceuticals, advanced materials, and agrochemicals underscore its importance and promise for future innovations in these fields. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this versatile chemical entity.

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of 2,4-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzonitrile is a key building block in modern medicinal chemistry and materials science, prized for its unique reactivity profile and the desirable physicochemical properties conferred by its fluorine substituents. This technical guide provides a comprehensive overview of the core principles governing its chemical behavior, with a focus on its reactivity in nucleophilic aromatic substitution (SNAr) and the underlying electronic effects that dictate its regioselectivity and reaction kinetics. Detailed experimental protocols, quantitative data, and spectroscopic analyses are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization in synthesis.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound, a crystalline solid at room temperature, has emerged as a versatile scaffold for introducing the difluorinated benzonitrile moiety into a diverse range of molecular architectures.[1][2] Its utility is primarily centered around nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom at the 4-position (para to the nitrile group) is selectively displaced by a variety of nucleophiles.[1] This regioselectivity is a direct consequence of the powerful electron-withdrawing nature of both the nitrile group and the fluorine substituents, which activate the aromatic ring towards nucleophilic attack.

Electronic Effects and Reactivity

The reactivity of this compound is fundamentally governed by the interplay of the electronic properties of the two fluorine atoms and the nitrile group. Both fluorine and the cyano group are strongly electron-withdrawing, primarily through the inductive effect (-I) for fluorine and a combination of inductive and resonance effects (-I, -M) for the nitrile group. This electron withdrawal significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.

The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its synthetic utility. The fluorine atom at the C-4 position (para to the nitrile) is significantly more activated towards substitution than the fluorine at the C-2 position (ortho to the nitrile). This is because the resonance-stabilized intermediate (the Meisenheimer complex) formed upon nucleophilic attack at C-4 allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the nitrile group. Attack at the C-2 position does not allow for this same degree of stabilization.

To quantify these electronic effects, Hammett substituent constants (σ) are a valuable tool. These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.

Table 1: Hammett Substituent Constants

| Substituent | σmeta | σpara |

|---|---|---|

| -F | 0.34 | 0.06 |

| -CN | 0.62 | 0.83 |

The large positive σpara value for the cyano group highlights its strong electron-withdrawing resonance effect, which is key to activating the para position for SNAr. While the σpara for fluorine is slightly positive, its primary influence in this context is its strong inductive effect, which contributes to the overall electron deficiency of the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most synthetically important reaction of this compound is nucleophilic aromatic substitution. A wide array of nucleophiles, including amines, thiols, and alkoxides/phenoxides, readily displace the fluorine atom at the 4-position to generate a diverse range of functionalized benzonitriles.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4-amino-2-fluorobenzonitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Table 2: Examples of SNAr Reactions with Amine Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonia | 4-Amino-2-fluorobenzonitrile | Liquid ammonia, ethanol, 120 °C, 8 h | ~75% (in a multi-step synthesis) | [4] |

| Piperidine | (2,4-Difluorophenyl)(piperidin-1-yl)methanone | Chloroform, 0 °C to rt, overnight | 82% |[5] |

Reaction with Thiol Nucleophiles

Thiols and their corresponding thiolates are also effective nucleophiles for the SNAr of this compound, leading to the formation of 4-(organothio)-2-fluorobenzonitrile derivatives. These compounds have applications in materials science and as synthetic intermediates.

Reaction with Oxygen Nucleophiles (Alcohols and Phenols)

Alkoxides and phenoxides, typically generated in situ using a base, react with this compound to form 4-alkoxy- and 4-phenoxy-2-fluorobenzonitrile derivatives, respectively. These ether linkages are common motifs in many biologically active molecules.

Specific, tabulated quantitative data for a variety of alcohol and phenol nucleophiles with this compound is not prevalent in the searched literature. However, the reaction of sodium methoxide with p-fluoronitrobenzene is a well-documented analogous transformation.[6]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and a representative nucleophilic aromatic substitution reaction.

Synthesis of this compound

Two common methods for the laboratory-scale synthesis of this compound are presented below.

Method A: From 2,4-Difluorobromobenzene [7]

-

To a 1-liter three-neck flask under a nitrogen atmosphere, add toluene (500 ml), 2,4-difluorobromobenzene (57.6 g, 0.3 moles), sodium cyanide (11.8 g, 0.36 moles), cuprous iodide (5.73 g, 30 millimoles), potassium iodide (10 g, 60 millimoles), and N,N'-dimethylethylenediamine (26.4 g, 0.3 moles).

-

Stir the reaction mixture at 110°C under nitrogen for 30 hours.

-

After the reaction is complete, cool the mixture and filter.

-

The filtrate is subjected to vacuum distillation to yield white crystalline this compound.

-

Yield: 81%

-

Purity: 98%

-

Boiling Point: 84-86°C (at 2666.4 Pa)

-

Melting Point: 47-49°C

-

Method B: From 2,4-Difluorobenzamide [8]

-

In a 250 mL three-necked flask, dissolve 2,4-difluorobenzamide (23.0 g, 146.2 mmol) in dry N,N-dimethylformamide (80 mL) and cool to -15°C.

-

Allow the reaction to stir for 30 minutes at room temperature.

-

Slowly add phosphorus oxychloride (112.1 g, 730.9 mmol) dropwise and maintain the reaction for 30 minutes.

-

Continue the reaction for 7 hours at room temperature.

-

Upon completion, slowly pour the reaction solution into a vessel containing ice to precipitate the solid product.

-

Collect the solid to obtain this compound.

-

Yield: 83.4%

-

General Protocol for Nucleophilic Aromatic Substitution with an Amine

The following is a general procedure for the reaction of an amine with an activated fluoroaromatic compound, adapted for this compound.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

-

Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100°C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-fluorobenzonitrile derivative.

Spectroscopic Data

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectrum of this compound has been thoroughly analyzed. The key vibrational modes are summarized in the table below.[7]

Table 3: Selected Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~2230 | C≡N stretch |

| ~1610, 1500, 1430 | Aromatic C=C stretching |

| ~1270 | C-F stretch |

| ~870 | C-H out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of this compound and its reaction products.

While a complete, detailed assignment of all peaks with coupling constants for this compound is not available in the searched literature, typical chemical shift regions for the protons and carbons can be inferred from related structures. The following table provides expected chemical shift ranges.

Table 4: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (aromatic) | 7.0 - 8.0 | Multiplets |

| ¹³C (aromatic) | 110 - 140 | Doublets and triplets due to C-F coupling |

| ¹³C (nitrile) | ~117 | Singlet or small triplet |

| ¹⁹F | -110 to -100 (relative to CFCl₃) | Multiplets |

The ¹⁹F NMR spectrum is particularly informative, with distinct signals for the two different fluorine environments, and their coupling to each other and to the aromatic protons provides valuable structural information.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 4-position, a consequence of the potent activating effects of the nitrile and fluorine substituents. This predictable regioselectivity, coupled with the wide range of compatible nucleophiles, makes it an ideal starting material for the synthesis of a diverse array of functionalized aromatic compounds for applications in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its electronic properties, reactivity, and key experimental considerations to facilitate its effective use in the laboratory.

References

- 1. ossila.com [ossila.com]

- 2. This compound CAS#: 3939-09-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. homework.study.com [homework.study.com]

- 7. rsc.org [rsc.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 2,4-Difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of 2,4-Difluorobenzonitrile

This compound is a white crystalline solid with a melting point of 47-49 °C[1][2][3]. Its chemical structure, featuring a benzene ring substituted with two fluorine atoms and a nitrile group, makes it a versatile intermediate in organic synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility

Published data indicates that this compound is soluble in methanol[3][4]. However, comprehensive studies detailing its solubility in other common organic solvents such as ethanol, acetone, ethyl acetate, dichloromethane, and toluene are not widely reported. It is sparingly soluble in water[5]. Given its organic structure, it is anticipated to have good solubility in a range of polar aprotic and nonpolar organic solvents.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data for the solubility of this compound in various organic solvents. To address this gap, the following section provides a detailed experimental protocol for determining its solubility.

Table 1: Solubility of this compound in Common Organic Solvents (To be determined experimentally)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Acetonitrile | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is straightforward and reliable for determining the equilibrium solubility of a solid in a liquid.

4.1. Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Oven or vacuum oven

4.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to allow the undissolved solid to settle.

-

-

Sampling and Analysis (Gravimetric Method):

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to avoid transferring any undissolved solid.

-

Transfer the filtered solution into a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker).

-

Record the exact weight of the container with the solution.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum.

-

Once the solvent has completely evaporated, reweigh the container with the dried residue of this compound.

-

4.4. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of sample taken (mL)] x 100

The molar solubility can then be calculated by dividing the solubility in g/L by the molecular weight of this compound (139.10 g/mol ).

4.5. Alternative Analytical Methods

For a more rapid or sensitive determination of concentration, other analytical techniques can be employed after the equilibration step:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can be used to determine the concentration of this compound in the filtered supernatant.

-

UV-Vis Spectrophotometry: If this compound exhibits a characteristic UV absorbance in the chosen solvent, a calibration curve can be prepared to determine its concentration in the saturated solution.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, this guide provides a robust experimental framework for its determination. The provided protocol for the isothermal shake-flask method with gravimetric analysis offers a reliable approach for researchers and drug development professionals to generate the necessary data for their specific applications. This information is critical for the effective use of this compound in synthetic chemistry and pharmaceutical formulation.

References

- 1. This compound | 3939-09-1 [chemicalbook.com]

- 2. This compound 97 3939-09-1 [sigmaaldrich.com]

- 3. 3939-09-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 3939-09-1 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to the Spectral Analysis of 2,4-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-Difluorobenzonitrile (CAS No. 3939-09-1), a key building block in pharmaceutical and materials science. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols to aid in the replication and interpretation of these results.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₃F₂N[1]

-

Molecular Weight: 139.10 g/mol [1]

-

Appearance: White crystalline solid[2]

-

Melting Point: 47-49 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following data has been reported for ¹H and ¹³C NMR spectra.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 | 98.4 (dd, J=29.3, 4.9 Hz) |

| C2 | 165.7 (dd, J=258.8, 12.2 Hz) |

| C3 | 105.5 (dd, J=28.3, 3.9 Hz) |

| C4 | 165.7 (dd, J=267.6, 13.2 Hz) |

| C5 | 134.8 (dd, J=11.2, 2.0 Hz) |

| C6 | 112.9 (dd, J=22.5, 3.9 Hz) |

| CN | 113.8 (t, J=3.4 Hz) |

Note: Data acquired on a Bruker AM-270 instrument. Coupling constants (J) are given in Hertz (Hz). The multiplicities (dd = doublet of doublets, t = triplet) arise from coupling with adjacent fluorine atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays three signals in the aromatic region, corresponding to the three protons on the benzene ring.

| Proton Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-3 | 7.25 - 7.15 | m | |

| H-5 | 7.38 - 7.28 | m | |

| H-6 | 7.84 - 7.75 | m |

Note: 'm' denotes a multiplet. Due to the complex coupling with two fluorine atoms and other protons, the signals appear as multiplets.

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound provides information about the vibrational modes of its functional groups. The spectrum was recorded in the region of 200-4000 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3085 | Medium | C-H stretch |

| 2235 | Strong | C≡N stretch |

| 1615 | Strong | C=C aromatic ring stretch |

| 1580 | Strong | C=C aromatic ring stretch |

| 1510 | Very Strong | C=C aromatic ring stretch |

| 1440 | Medium | C-H in-plane bend |

| 1280 | Strong | C-F stretch |

| 1250 | Strong | C-F stretch |

| 1140 | Strong | C-H in-plane bend |

| 870 | Strong | C-H out-of-plane bend |

| 680 | Medium | Ring deformation |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100.0 | [M]⁺ (Molecular Ion) |

| 112 | 14.3 | [M - HCN]⁺ |

| 88 | 9.5 | [C₅H₂F]⁺ |

| 75 | 4.7 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[3]

-

Data Acquisition:

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is finely ground in an agate mortar.

-

The ground sample is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is then compressed in a suitable die using a hydraulic press to form a transparent pellet.[4]

-

-

Instrumentation: The FTIR spectrum is recorded using a spectrometer, such as a Nicolet DX or Jasco FTIR/7000 model, over a range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample must be volatilized, which may require heating.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the comprehensive spectral analysis of this compound.

Caption: Logical process for interpreting NMR data to confirm molecular structure.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 3939-09-1 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR [m.chemicalbook.com]

- 5. 3939-09-1|this compound|BLD Pharm [bldpharm.com]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. rsc.org [rsc.org]

Commercial Availability and Suppliers of 2,4-Difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzonitrile is a crucial fluorinated building block in the synthesis of a wide range of organic molecules. Its unique electronic properties, conferred by the two fluorine atoms and the nitrile group, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, a compilation of prominent suppliers, and detailed experimental protocols for its synthesis. Furthermore, it illustrates the logical workflow of its synthesis and its role in the development of therapeutic agents for Alzheimer's disease through schematic diagrams.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers, catering to both research and development and bulk commercial quantities. The purity of the commercially available product is typically high, often exceeding 98%. The compound is generally supplied as a white to off-white crystalline solid or powder.[2][3]

Below is a summary of prominent suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Typical Purity | Available Quantities |

| Thermo Scientific Chemicals | ≥97.5% (GC) | 5 g, 25 g |

| Sigma-Aldrich (MilliporeSigma) | 97% | 25 g |

| TCI America | >98.0% (GC) | 5 g, 25 g |

| ChemScene | ≥98% | Custom |

| Ossila | >98% | Custom |

| Simson Pharma Limited | Custom Synthesis | Custom |

| Sunway Pharm Ltd | Bulk Inquiry | Custom |

| CP Lab Safety | min 98% | 100 g |

| Alkali Scientific | --- | 25 g |

| Zhejiang Xieshi New Materials Co., Ltd. | --- | Bulk |

Data compiled from publicly available information on supplier websites.[3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported in the literature. The choice of method often depends on the starting materials, desired scale, and available laboratory equipment. Below are detailed protocols for two common synthetic procedures.

Synthesis from 2,4-Difluorobenzamide via Dehydration

This method involves the dehydration of 2,4-difluorobenzamide using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

Protocol using Trifluoroacetic Anhydride: [14]

-

In a 2000 mL three-neck flask, combine 236 grams (1.50 moles) of 2,4-difluorobenzamide and 500 grams of tetrahydrofuran.

-

While maintaining the temperature at 40°C, slowly add 378 grams (1.80 moles) of trifluoroacetic anhydride to the mixture.

-

Allow the reaction to proceed for 3 hours at 40°C.

-

After the reaction is complete, wash the organic layer twice with 500 mL of water and once with 500 mL of saturated saline solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a pale yellow transparent liquid. This protocol reports a yield of 93% with a purity of over 99%.[14]

Protocol using Phosphorus Oxychloride: [15]

-

In a 250 mL three-necked flask, dissolve 23.0 g (146.2 mmol) of 2,4-difluorobenzamide in 80 mL of dry N,N-dimethylformamide (DMF).

-

Cool the solution to -15°C.

-

Slowly add 112.1 g (730.9 mmol) of phosphorus oxychloride dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for 30 minutes at -15°C, and then for 7 hours at room temperature.

-

Upon completion, slowly pour the reaction solution into a vessel containing ice to precipitate the product.

-

Collect the solid product by filtration. This method has a reported yield of 83.4%.[15]

Synthesis from 2,4-Difluorobromobenzene via Cyanation

This protocol describes a palladium-catalyzed cyanation reaction of 2,4-difluorobromobenzene.

Protocol using Sodium Cyanide and a Palladium Catalyst: [14]

-

To a 1-liter three-neck flask under a nitrogen atmosphere, add 500 mL of toluene, 57.6 grams (0.3 moles) of 2,4-difluorobromobenzene, 11.8 grams (0.36 moles) of sodium cyanide, 5.73 grams (30 millimoles) of cuprous iodide, 10 grams (60 millimoles) of potassium iodide, and 26.4 grams (0.3 moles) of N,N'-dimethylethylenediamine.

-

Stir the reaction mixture at 110°C under a nitrogen atmosphere for 30 hours.

-

After the reaction is complete, filter the mixture.

-

Perform vacuum distillation on the filtrate to obtain white crystalline this compound. This method reports a yield of 81% and a purity of 98%.[14]

A patented industrial process also describes a similar palladium-catalyzed reaction using alkali metal ferrocyanide as the cyanide source.[16]

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][17] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[18] A significant area of application is in the development of therapeutics for Alzheimer's disease.[2][19]

Application in Alzheimer's Disease Research

Research has shown that compounds synthesized using this compound can act as copper chelators.[19] These chelators are designed to bind to excess copper found in beta-amyloid plaques, which are a hallmark of Alzheimer's disease.[19][20] The chelation of copper can promote the degradation of these plaques, potentially leading to a reduction in the symptoms of the disease.[19]

The following diagram illustrates the logical pathway from this compound to its therapeutic application in Alzheimer's disease.

Experimental and Synthetic Workflows

The synthesis of this compound involves a series of well-defined steps, from the preparation of the reaction mixture to the purification of the final product. The following diagram illustrates a typical experimental workflow for the synthesis from 2,4-difluorobenzamide.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for researchers and professionals in drug development and materials science. A diverse range of suppliers ensures its availability for various scales of research and production. The well-established synthetic protocols allow for its efficient preparation in the laboratory. Its role as a precursor to innovative therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's, underscores its importance in modern medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ossila.com [ossila.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 3939-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. alkalisci.com [alkalisci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound - CAS:3939-09-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound [xieshichem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. scbt.com [scbt.com]

- 14. Page loading... [guidechem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 17. This compound CAS 3939-09-1 [homesunshinepharma.com]

- 18. nbinno.com [nbinno.com]

- 19. Researchers develop chemical compound with potential against Alzheimer’s disease [agencia.fapesp.br]

- 20. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. 2,4-Difluorobenzonitrile is a versatile substrate for SNAr reactions due to the presence of two activating fluorine atoms and an electron-withdrawing nitrile group. The fluorine atom at the C4 position (para to the nitrile) is particularly susceptible to nucleophilic attack, leading to regioselective substitution. This document provides detailed protocols for the SNAr reaction of this compound with various nucleophiles, including amines, phenols, and thiols, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom at the C4 position, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group. In the second, faster step, the fluoride leaving group is eliminated, restoring the aromaticity of the ring and yielding the 4-substituted-2-fluorobenzonitrile product.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 4-amino-2-fluorobenzonitrile derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine, aniline)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or DIPEA, 2.0 eq).

-

Stir the reaction mixture at the temperature and for the time indicated in Table 1 (progress can be monitored by Thin Layer Chromatography, TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenols

This protocol outlines a general procedure for the synthesis of 4-aryloxy-2-fluorobenzonitrile derivatives.

Materials:

-

This compound

-

Substituted phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the substituted phenol (1.1 eq) and this compound (1.0 eq) in DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 60-100 °C and stir until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Thiols

This protocol provides a general method for the synthesis of 4-(arylthio)-2-fluorobenzonitrile or 4-(alkylthio)-2-fluorobenzonitrile derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, alkyl thiol)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the SNAr of this compound with various nucleophiles.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMSO | 80 | 2 | 92 |

| Morpholine | K₂CO₃ | DMSO | 80 | 2 | 95 |

| Aniline | DIPEA/Na₂CO₃ | Water | Reflux | 3 | 85 |

| 4-Methylaniline | DIPEA/Na₂CO₃ | Water | Reflux | 3 | 88 |

| Pyrrolidine | K₂CO₃ | DMSO | 80 | 2 | 94 |

| Azetidine | K₂CO₃ | DMSO | 80 | 2 | 90 |

Table 2: Reaction of this compound with Phenol and Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 12 | 85 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 10 | 90 |

| 4-Chlorophenol | K₂CO₃ | DMF | 100 | 12 | 82 |

| Thiophenol | NaH | THF | rt | 4 | 91 |

| 4-Methylthiophenol | NaH | THF | rt | 4 | 93 |

| Benzyl mercaptan | K₂CO₃ | DMF | 60 | 6 | 88 |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution on this compound.

Caption: A generalized workflow for SNAr reactions of this compound.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 2,4-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 2,4-difluorobenzonitrile with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. For this compound, this reaction allows for the selective formation of a new C-C bond at the C-2 or C-4 position, depending on the reaction conditions and the nature of the catalyst, although coupling at the more reactive C-Br or C-I bond (if present) is generally favored over the C-F bond. The resulting fluorinated biaryl nitrile scaffolds are of significant interest due to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which are highly desirable in drug discovery.

General Reaction Scheme

The general transformation for the Suzuki coupling of an aryl halide with an arylboronic acid is depicted below. In the context of this compound, 'X' would typically be a more reactive halogen like bromine or iodine if the reaction is intended to be selective over C-F activation. However, under specific conditions, direct C-F activation can be achieved.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Tabulated Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki coupling of aryl halides, including those analogous to this compound, with different arylboronic acids. This data provides a comparative overview to guide the selection of optimal reaction parameters.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ | - | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 100 | 12 | 95 |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ln | - | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 80 | 24 | 92 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 8 | ~98 (Conversion) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 8 | ~100 (Conversion) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 (MW) | 0.25 | 81 |

Note: The yields and conversion rates are as reported in the cited literature and may vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura coupling reaction. These protocols can be adapted for this compound with appropriate modifications based on the reactivity of the C-F bond versus other potential leaving groups.

Protocol 1: Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid using a Heterogeneous Catalyst

This protocol is adapted from the synthesis of fluorinated biphenyl derivatives using a supported palladium nanoparticle catalyst.[1]

Materials:

-

1-Bromo-4-fluorobenzene (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

G-COOH-Pd-10 catalyst (specify loading based on Pd content)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

DMF/H₂O (95:5, v/v)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (1.5 mmol), and the G-COOH-Pd-10 catalyst.

-

Add the DMF/H₂O (95:5) solvent mixture to the flask.

-

The reaction mixture is stirred and heated to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

-

Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with an organic solvent, dried, and reused.

-

The filtrate is then subjected to a standard aqueous work-up. Typically, this involves dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Dichloro-heterocycle

This protocol is based on the regioselective Suzuki coupling of 2,4-dichloropyrimidines and can be a starting point for exploring C-F activation under microwave irradiation.[2][3]

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane/H₂O (4:1, v/v)

-

Microwave reactor vial

-

Magnetic stirrer

Procedure:

-

In a microwave reactor vial equipped with a magnetic stir bar, combine 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.005 mmol), and K₂CO₃ (2.0 mmol).

-

Add the 1,4-dioxane/H₂O (4:1) solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the C4-substituted pyrimidine product.

Workflow and Mechanistic Overview

The following diagram illustrates the general workflow for a Suzuki coupling experiment and a simplified representation of the catalytic cycle.

Caption: Workflow and simplified catalytic cycle for the Suzuki coupling.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a fume hood.

-

Organic solvents are flammable and should be used with appropriate safety measures.

-

Bases such as potassium carbonate can be irritating; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Microwave reactions should be conducted in specialized equipment designed for chemical synthesis to avoid pressure buildup.

By following these guidelines and adapting the protocols to the specific requirements of this compound, researchers can effectively synthesize a wide range of valuable biaryl nitrile compounds.

References